molecular formula C23H29N3O4 B2736687 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide CAS No. 953248-94-7

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B2736687
CAS No.: 953248-94-7
M. Wt: 411.502
InChI Key: JKFHIMDTKVXUPS-UHFFFAOYSA-N
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Description

"N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide" is a synthetic diamide derivative characterized by a central ethanediamide backbone substituted with a 2,5-dimethoxyphenyl group and a 1-benzylpiperidin-4-ylmethyl moiety. The compound’s design likely aims to modulate pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration compared to simpler amines like the NBOMe series .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-29-19-8-9-21(30-2)20(14-19)25-23(28)22(27)24-15-17-10-12-26(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFHIMDTKVXUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves multiple steps, typically starting with the preparation of the piperidine and benzyl groups, followed by their coupling with the oxalamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Phenyl Substituents (Positions) Functional Group Key Structural Features
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide Ethanediamide 2,5-dimethoxy Diamide Benzylpiperidine, dual amide bonds
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Ethanamine 4-iodo, 2,5-dimethoxy Amine N-benzyl, halogen substitution (iodo)
25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Ethanamine 4-chloro, 2,5-dimethoxy Amine N-benzyl, halogen substitution (chloro)
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Ethanamine 4-bromo, 2,5-dimethoxy Amine N-benzyl, halogen substitution (bromo)

Pharmacological Implications

  • Receptor affinity : NBOMe compounds exhibit high affinity for 5-HT2A receptors, with halogen substitutions (e.g., 4-iodo in 25I-NBOMe) enhancing potency . The target compound’s piperidine and diamide groups may alter receptor interaction kinetics, possibly reducing acute toxicity but increasing half-life due to slower metabolism.
  • Metabolic stability : The amide bonds in the target compound likely resist enzymatic degradation compared to the primary amine in NBOMes, which are rapidly metabolized via deamination pathways.

Legal and Regulatory Status

NBOMe compounds are explicitly regulated under the Uniform Controlled Substances Act as derivatives of N-benzyl-2-(2,5-dimethoxyphenyl)ethanamine .

Biological Activity

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its interaction with sigma receptors and other neuropharmacological targets. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C23H29N3O4
  • Molecular Weight: 411.5 g/mol
  • CAS Number: 953248-94-7

The compound features a piperidine ring, a dimethoxyphenyl group, and an ethanediamide structure, which contribute to its pharmacological profile.

Research indicates that this compound primarily interacts with sigma receptors, particularly sigma1 and sigma2. These receptors are implicated in various neurological processes and are considered potential targets for treating conditions such as depression, anxiety, and neurodegenerative diseases.

Sigma Receptor Affinity

A study on related compounds showed that derivatives of N-(1-benzylpiperidin-4-yl) exhibited high affinity for sigma1 receptors (Ki values as low as 3.90 nM) while showing lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests a potential therapeutic use in imaging studies or as pharmacological agents targeting these receptors.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity through its modulation of receptor activity:

  • Sigma1 Receptor Binding: The compound binds effectively to the sigma1 receptor, which is associated with neuroprotective effects.
  • Neurotransmitter Modulation: It influences the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Case Studies

  • Neuroprotective Effects:
    • A study highlighted the neuroprotective properties of similar compounds in models of oxidative stress. This compound was found to reduce neuronal cell death in vitro under oxidative conditions.
  • Potential Antidepressant Activity:
    • The compound's ability to modulate serotonin levels suggests potential antidepressant activity. Experimental models demonstrated improvements in depressive-like behaviors following administration of related piperidine derivatives.

Comparative Analysis with Similar Compounds

Compound NameSigma1 Ki (nM)Sigma2 Ki (nM)Notes
This compound3.90240High selectivity for sigma1
N-(1-benzylpiperidin-4-yl)phenylacetamide3.56667Similar binding profile
2-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)acetamide5.00500Moderate affinity

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